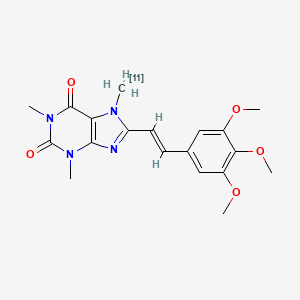
Tmsx C-11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tmsx C-11 involves the methylation of its demethyl precursor using [11C]methyl iodide or [11C]methyl triflate. The process typically includes the following steps :
Preparation of the Demethyl Precursor: The demethyl precursor is synthesized through a series of organic reactions, including alkylation and esterification.
Radiolabeling: The demethyl precursor is then methylated using [11C]methyl iodide or [11C]methyl triflate under controlled conditions to produce this compound.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with stringent quality control measures to ensure the safety and efficacy of the radiolabeled compound .
化学反応の分析
Types of Reactions
Tmsx C-11 primarily undergoes binding reactions with adenosine A2A receptors. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as [11C]methyl iodide or [11C]methyl triflate for the radiolabeling step. The reactions are carried out under controlled temperature and pressure conditions to ensure the stability of the radiolabeled compound .
Major Products Formed
The major product formed from the synthesis of this compound is the radiolabeled compound itself, which is used for PET imaging. No significant by-products are typically formed under the optimized reaction conditions .
科学的研究の応用
Parkinson's Disease
One of the primary applications of Tmsx C-11 is in studying Parkinson's disease (PD). Research has demonstrated that [^11C]TMSX PET imaging can effectively visualize changes in adenosine A2A receptor binding in the brains of PD patients. Studies indicate that there is a significant reduction in A2A receptor availability in the putamen contralateral to the clinically affected side during the early stages of PD. This reduction is followed by an increase post-dopaminergic treatment, highlighting the dynamic role of adenosine receptors in dopaminergic pathways and their potential as therapeutic targets .
Multiple Sclerosis
In multiple sclerosis (MS), this compound has been used to assess changes in A2A receptor expression associated with neuroinflammatory processes. PET imaging studies have shown an upregulation of A2A receptors in areas of inflammation and tissue damage within the central nervous system. This suggests a role for A2A receptors in modulating inflammatory responses, making them a potential target for therapeutic intervention .
Kinetic Modeling and Input Function Acquisition
Recent advancements using this compound include developing non-invasive methods for extracting reference regions and acquiring population-based arterial input functions for dynamic PET analyses. These methodologies improve the accuracy and feasibility of PET imaging by reducing reliance on invasive blood sampling techniques, thereby enhancing patient comfort and data reliability .
Test-Retest Variability Studies
Research has assessed the test-retest variability of cerebral A2A receptor quantification using this compound. Results indicate that the binding reproducibility is sufficient for measuring changes in A2A receptor levels over time, which is crucial for longitudinal studies assessing disease progression or treatment efficacy .
Pharmacological Investigations
The use of this compound extends into pharmacological studies where it aids in evaluating the effects of adenosine A2A receptor antagonists being developed for treating PD. By quantifying receptor availability before and after drug administration, researchers can gain insights into drug efficacy and mechanisms of action .
Data Summary Table
Case Studies
- Parkinson's Disease Case Study : In a study involving drug-naïve PD patients, researchers utilized this compound to measure A2A receptor binding. The findings indicated significant asymmetry between affected and unaffected brain regions, providing insights into disease pathology and potential treatment outcomes .
- Multiple Sclerosis Case Study : Another investigation focused on MS patients revealed increased A2A receptor binding in inflamed regions, suggesting that targeting these receptors could be beneficial for managing neuroinflammation associated with MS .
作用機序
Tmsx C-11 exerts its effects by selectively binding to adenosine A2A receptors. These receptors are positively coupled to adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels upon activation. The binding of this compound to these receptors allows for the visualization of receptor distribution and density using PET imaging .
類似化合物との比較
Tmsx C-11 is compared with other radioligands such as [11C]SA4503 and [11C]MPDX, which are used for mapping sigma1 and adenosine A1 receptors, respectively . The uniqueness of this compound lies in its high selectivity for adenosine A2A receptors, making it a valuable tool for studying these receptors in various physiological and pathological conditions .
List of Similar Compounds
[11C]SA4503: Used for mapping sigma1 receptors.
[11C]MPDX: Used for mapping adenosine A1 receptors.
[11C]KW-6002: Another radioligand for adenosine A2A receptors.
特性
分子式 |
C19H22N4O5 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
1,3-dimethyl-7-(111C)methyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]purine-2,6-dione |
InChI |
InChI=1S/C19H22N4O5/c1-21-14(20-17-15(21)18(24)23(3)19(25)22(17)2)8-7-11-9-12(26-4)16(28-6)13(10-11)27-5/h7-10H,1-6H3/b8-7+/i1-1 |
InChIキー |
KIAYWZXEAJWSGJ-NWHGENIKSA-N |
異性体SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)[11CH3] |
正規SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=C(C(=C3)OC)OC)OC |
同義語 |
(11C)KF18446 (11C)TMSX 7-methyl-(11C)-(E)-8-(3,4,5-trimethoxystyryl)-1,3,7-trimethylxanthine KF 18446 KF-18446 KF18446 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















